Zidovudine - 30516-87-1

Zidovudine

Catalog Number: EVT-286962
CAS Number: 30516-87-1
Molecular Formula: C10H13N5O4
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-azido-3'-deoxythymidine is a slightly off-white odorless powdery solid. (NTP, 1992)
Zidovudine is a pyrimidine 2',3'-dideoxyribonucleoside compound having a 3'-azido substituent and thymine as the nucleobase. It has a role as an antiviral drug, an antimetabolite and a HIV-1 reverse transcriptase inhibitor. It is a pyrimidine 2',3'-dideoxyribonucleoside and an azide.
Zidovudine (brand name: Retrovir) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the following uses:
To treat HIV infection in adults, children, and infants. When zidovudine is used to treat HIV infection, the medicine is always used in combination with other HIV medicines.
To prevent mother-to-child transmission (perinatal transmission) of HIV. When used to prevent mother-to-child transmission, zidovudine is given to women with HIV during pregnancy and childbirth and to their infants after birth. 
Although zidovudine is FDA-approved, it is no longer commonly used or recommended as an HIV treatment in adults and adolescents. The Guidelines for the Use of Antiretroviral Agents in Adults and Adolescentswith HIV no longer contain detailed or updated information on the use of zidovudine. Please refer to the FDA drug labels (capsule, oral solution, injection [solution]; tablet) for additional information regarding the use of zidovudine in people with HIV.

Zidovudine is a Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of zidovudine is as a Nucleoside Reverse Transcriptase Inhibitor.
Zidovudine is a nucleoside analogue and reverse transcriptase inhibitor used in combination with other agents in the therapy and prophylaxis of the human immunodeficiency virus (HIV) infection and the acquired immunodeficiency syndrome (AIDS). Zidovudine is a rare, but well established cause of clinically apparent acute and chronic liver injury.
Zidovudine is a natural product found in Daphne genkwa, Stachybotrys chartarum, and Ecklonia cava with data available.
Zidovudine is a synthetic dideoxynucleoside. After intracellular phosphorylation to its active metabolite, zidovudine inhibits DNA polymerase, resulting in the inhibition of DNA replication and cell death. This agent also decreases levels of available pyrimidines. (NCI04)
Zidovudine (AZT) can cause cancer according to California Labor Code.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by an azido group. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. The compound is a potent inhibitor of HIV replication, acting as a chain-terminator of viral DNA during reverse transcription. It improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS. Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia.
A dideoxynucleoside compound in which the 3'-hydroxy group on the sugar moiety has been replaced by an azido group. This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains. The compound is a potent inhibitor of HIV replication, acting as a chain-terminator of viral DNA during reverse transcription. It improves immunologic function, partially reverses the HIV-induced neurological dysfunction, and improves certain other clinical abnormalities associated with AIDS. Its principal toxic effect is dose-dependent suppression of bone marrow, resulting in anemia and leukopenia.
See also: Lamivudine; zidovudine (component of); Abacavir Sulfate; LAmivudine; Zidovudine (component of); Lamivudine; zidovudine; nevirapine (component of) ... View More ...
Overview

Zidovudine, also known as azidothymidine, is a synthetic nucleoside analogue used primarily in the treatment of human immunodeficiency virus infection and acquired immunodeficiency syndrome. Zidovudine was the first drug approved for the treatment of human immunodeficiency virus and has played a crucial role in managing the disease since its introduction in the 1980s. The compound is classified as an antiretroviral medication, specifically belonging to the reverse transcriptase inhibitor category, which blocks the replication of the virus.

Source and Classification

Zidovudine is derived from thymidine, a naturally occurring nucleoside. Its chemical structure allows it to mimic thymidine, enabling it to interfere with viral replication. Zidovudine is classified under several categories:

  • Antiviral Agents: Used to treat viral infections.
  • Nucleoside Reverse Transcriptase Inhibitors: Specifically targets reverse transcriptase, an enzyme crucial for viral replication.
Synthesis Analysis

The synthesis of zidovudine involves several chemical reactions that transform 2'-halothymidine into zidovudine through a series of protective group manipulations and functional group transformations.

Methods and Technical Details

  1. Starting Material: The synthesis begins with 2'-halothymidine as the raw material.
  2. Protection of Hydroxyl Groups: The hydroxyl group at the 5'-position is protected to prevent unwanted reactions.
  3. Acylation: The hydroxyl group at the 3'-position undergoes acylation to introduce a functional group that facilitates subsequent reactions.
  4. Dehalogenation: The compound is then subjected to dehalogenation, removing the halogen atom introduced earlier.
  5. Elimination Reaction: This step involves removing specific groups to form a double bond.
  6. Azidation: An azide group is introduced, which is critical for the activity of zidovudine.
  7. Deprotection: Finally, protective groups are removed to yield zidovudine .

This method improves yield by minimizing by-products such as 3',5'-dihydroxy protecting agents, thus simplifying purification processes .

Molecular Structure Analysis

Zidovudine has a complex molecular structure characterized by its azido group and thymidine backbone.

Structure and Data

  • Chemical Formula: C10H13N5O4
  • Molecular Weight: 267.24 g/mol
  • Structural Features:
    • Azido group (-N₃) at the 3' position.
    • Hydroxymethyl group at the 5' position.

The presence of these functional groups is essential for its biological activity and interaction with viral enzymes.

Chemical Reactions Analysis

Zidovudine undergoes various chemical reactions during its synthesis and metabolism.

Reactions and Technical Details

  • Nucleophilic Substitution: Key reactions involve nucleophilic substitution where hydroxyl groups are replaced by azido or acyl groups.
  • Elimination Reactions: These reactions help in forming double bonds necessary for structural integrity.
  • Hydrolysis: Zidovudine can be hydrolyzed in biological systems, affecting its efficacy and stability.

These reactions are critical in both the synthesis of zidovudine and its metabolic pathways in the body .

Mechanism of Action

Zidovudine exerts its antiviral effects through inhibition of reverse transcriptase, an enzyme essential for retroviral replication.

Process and Data

  1. Incorporation into Viral DNA: Zidovudine is phosphorylated intracellularly to form zidovudine triphosphate, which competes with natural nucleotides for incorporation into viral DNA.
  2. Chain Termination: Once incorporated, zidovudine triphosphate prevents further elongation of the viral DNA strand due to its azido group, leading to premature termination of DNA synthesis.

This mechanism effectively reduces viral load in patients and helps manage human immunodeficiency virus infection .

Physical and Chemical Properties Analysis

Zidovudine possesses distinct physical and chemical properties that influence its pharmaceutical applications.

Physical Properties

  • Solubility: Soluble in water (25 mg/mL at 25 °C) and ethanol (67 mg/mL).
  • pH: The oral solution has a pH range of 3–4.
  • Stability: Zidovudine exhibits moderate stability under physiological conditions but can degrade under certain circumstances.

Chemical Properties

  • Optical Rotation: [α]₂D = +99° (c = 0.5 in water).
  • Dissociation Constant (pKa): Approximately 9.68.

These properties are essential for formulation development and determining dosing regimens .

Applications

Zidovudine's primary application lies in its use as an antiretroviral agent for treating human immunodeficiency virus infection.

Scientific Uses

  • Treatment of Human Immunodeficiency Virus Infection: Zidovudine is used alone or in combination with other antiretroviral agents to manage human immunodeficiency virus infection effectively.
  • Prevention of Mother-to-Child Transmission: Zidovudine is administered during pregnancy to reduce the risk of transmission from mother to child.

Ongoing research continues to explore new formulations and combinations involving zidovudine to enhance efficacy while minimizing toxicity .

Historical Development and Discovery of Zidovudine as an Antiretroviral Agent

Early Antiviral Research Leading to Nucleoside Analog Synthesis

The foundational work for zidovudine (3'-azido-3'-deoxythymidine, AZT) began not as HIV research, but within cancer chemotherapy initiatives. In 1964, chemist Jerome Horwitz at the Detroit Cancer Institute synthesized AZT as part of a program investigating nucleoside analogs for leukemia treatment. Horwitz's work, funded by the National Cancer Institute (NCI), aimed to create DNA chain terminators that could disrupt cancer cell replication. The compound (then designated as compound S-19) showed poor efficacy against murine leukemia models and was subsequently shelved for two decades. The chemical strategy centered on replacing the 3'-hydroxyl group of thymidine with an azido (-N₃) moiety, creating a molecule that mimicked natural nucleosides structurally but functionally impaired DNA elongation [1] [4].

During the 1970s, Burroughs Wellcome (later GlaxoSmithKline) researchers revisited nucleoside analogs for antiviral applications. Under pharmacologist Gertrude Elion's leadership, the company developed broad antiviral screening platforms. AZT was resynthesized in 1984 from Horwitz's publicly available chemical formula and entered into new antiviral screens. Initial in vitro testing demonstrated activity against the Epstein-Barr virus, hinting at broader antiviral potential, though its retroviral applicability remained unexplored [1] [10]. Notably, AZT also exhibited unexpected in vitro antibacterial properties against Gram-negative bacteria through an incompletely understood mechanism, though this never translated to clinical antibacterial use [1].

Table 1: Key Milestones in Early Zidovudine Development

YearEventKey Researchers/Institution
1964Initial synthesis as potential anticancer agentJerome Horwitz, Detroit Cancer Institute
1974Resynthesis and inclusion in Burroughs Wellcome antiviral screening libraryGertrude Elion, Burroughs Wellcome
1984Identification of activity against Epstein-Barr virus in vitroBurroughs Wellcome Research Team

Identification of Reverse Transcriptase Inhibition Potential

The pivotal redirection of AZT towards HIV therapeutics emerged from concurrent breakthroughs in retrovirology. Following the 1983-84 isolation of HIV (then termed HTLV-III/LAV) by Luc Montagnier and Robert Gallo, NCI scientists Samuel Broder and Hiroaki Mitsuya established rapid in vitro HIV infectivity and replication assays. In early 1985, Burroughs Wellcome supplied AZT and related compounds to the NCI for screening against these novel HIV models. Mitsuya's team demonstrated potent suppression of HIV replication in human T-lymphocytes at AZT concentrations (0.013 μg mL⁻¹) that showed minimal cytotoxicity – a selectivity index exceeding 100-fold [5] [10].

Mechanistic studies revealed that AZT, after cellular uptake, undergoes stepwise phosphorylation by thymidine kinase and other cellular kinases to form zidovudine triphosphate (AZT-TP). AZT-TP acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase (RT). Its incorporation into the growing viral DNA chain prevents addition of subsequent nucleotides due to the absence of a 3'-hydroxyl group. Crucially, AZT-TP exhibited ~100-fold greater affinity for HIV RT compared to human cellular DNA polymerases, explaining its selective antiviral effect [1] [9]. Synergy studies conducted in 1986 revealed enhanced HIV suppression when AZT was combined with other investigational agents like ddC (zalcitabine), laying conceptual groundwork for future combination antiretroviral therapy (cART) [10].

Transition from Cancer Chemotherapy to HIV Therapeutics

Ironically, while AZT failed as a cancer drug, insights from oncology trials proved critical for its HIV application. Phase I cancer trials conducted in the mid-1980s established foundational human pharmacokinetics: AZT demonstrated good (~65%) oral bioavailability, rapid absorption (peak plasma concentrations at 0.5-1.5 hours), cerebrospinal fluid penetration (~50% of plasma levels), and elimination primarily via hepatic glucuronidation to the inactive metabolite GZDV [1] [3]. These properties were deemed favorable for targeting a neurotropic virus like HIV.

High-dose AZT monotherapy (1500 mg/day) showed significant hematologic toxicity (anemia, neutropenia) in cancer patients. However, in vitro data suggested HIV suppression required lower concentrations. Pharmacodynamic modeling using cancer trial data enabled dose optimization for HIV. Preclinical xenograft studies also revealed enhanced AZT cytotoxicity against colon cancer when combined with 5-fluorouracil (5-FU) or methotrexate—findings that later informed exploration of AZT combinations for HIV [3]. When the HIV pandemic demanded urgent therapeutic solutions, this existing human safety and PK data allowed Burroughs Wellcome and the NCI to rapidly design Phase I/II trials in AIDS patients by mid-1985, bypassing extensive preclinical tox studies typically required for novel molecules [1] [10].

Regulatory Milestones: FDA Approval and Global Adoption

The clinical development of AZT for HIV/AIDS remains one of the fastest regulatory pathways in modern history. Phase I trials (BW002) began in July 1985 at Duke University and the NCI, confirming antiviral activity via p24 antigen reduction and CD4+ count increases. A pivotal double-blind, placebo-controlled Phase II trial (BW003) commenced in February 1986 across 12 US centers with 282 AIDS or severe ARC (AIDS-related complex) patients. The trial was terminated prematurely after a median follow-up of 4 months due to unequivocal efficacy: only 1 death occurred in the AZT group versus 19 in the placebo group (p<0.001). AZT recipients also showed significant weight gain and reduced opportunistic infections [1] [6] [10].

Based on these dramatic results, the FDA granted AZT (brand name Retrovir®) approval on March 20, 1987—just 107 days after New Drug Application (NDA) submission. This accelerated approval (under 21 CFR §314 Subpart H) marked the first-ever authorization of an antiretroviral drug [6] [10]. Global adoption swiftly followed:

  • 1987-1988: Approval in the UK (Retrovir®), France (Retrovir®), Canada (Retrovir®), and Australia (Retrovir®)
  • 1990: Inclusion in WHO Model List of Essential Medicines as the sole antiretroviral
  • 1994: Landmark ACTG 076 trial demonstrated that AZT monotherapy reduced perinatal HIV transmission by 67.5% (8.3% vs 25.5% in placebo), revolutionizing prenatal HIV care globally [1] [2]
  • 2005: WHO endorsement of AZT+lamivudine (3TC) as a preferred NRTI backbone for initial therapy in resource-limited settings under PEPFAR initiatives [6] [8]

Table 2: Pivotal Early Clinical Trials of Zidovudine for HIV/AIDS

Trial (Year)DesignKey FindingImpact
BW003 (1986)Phase II, DB-PC, 282 pts (AIDS/ARC)19 vs 1 death (placebo vs AZT); p<0.001Led to FDA accelerated approval (1987)
ACTG 016 (1989)AZT (1200mg vs 600mg/day) in 524 symptomatic HIV+Lower dose (600mg) equally effective with reduced hematologic toxicityEstablished standard dosing (600 mg/day)
ACTG 019 (1989)AZT vs placebo in 1338 asymptomatic HIV+ (CD4<500)AZT delayed progression to AIDS/OIs (p=0.002)Validated early intervention in asymptomatic HIV
ACTG 076 (1994)AZT (maternal antepartum/IV; infant oral) vs placeboPerinatal transmission reduced from 25.5% to 8.3% (p<0.001)Standard of care for HIV+ pregnant women globally

Post-approval, regulatory milestones focused on combination formulations:

  • 1997: FDA approval of Combivir® (AZT 300mg + 3TC 150mg), the first fixed-dose dual NRTI combination [5]
  • 2000: FDA approval of Trizivir® (AZT 300mg + 3TC 150mg + abacavir 300mg), a triple-NRTI regimen [5] [8]These formulations drastically reduced pill burden, enhancing adherence and accessibility. AZT's legacy as the cornerstone antiretroviral enabled subsequent drug classes (PIs, NNRTIs, INSTIs) to build effective combination regimens, transforming HIV from a fatal diagnosis to a manageable chronic condition [5] [8] [10].

Properties

CAS Number

30516-87-1

Product Name

Zidovudine

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1

InChI Key

HBOMLICNUCNMMY-XLPZGREQSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Solubility

31.1 [ug/mL] (The mean of the results at pH 7.4)
10 to 50 mg/mL at 63 °F (NTP, 1992)
71 mg/ml in alc @ 25 °C
In water, 20,000 mg/l @ 25 °C
1.63e+01 g/L
Water 15 (mg/mL)
Ethanol > 20 (mg/mL)
DMSO > 20 (mg/mL)

Synonyms

3' Azido 2',3' Dideoxythymidine
3' Azido 3' deoxythymidine
3'-Azido-2',3'-Dideoxythymidine
3'-Azido-3'-deoxythymidine
Antiviral AZT
Azidothymidine
AZT (Antiviral)
AZT Antiviral
AZT, Antiviral
BW A509U
BWA 509U
BWA-509U
BWA509U
Retrovir
Zidovudine

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-]

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.